5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene
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Overview
Description
5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrFOS. This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies. The presence of multiple functional groups allows the compound to participate in diverse chemical reactions and interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-fluoro-3-iodo-2-methoxybenzene: This compound has an iodine atom instead of a methylsulfanyl group.
2-bromo-5-fluoro-1,3-dimethylbenzene: This compound has two methyl groups instead of a methoxy and methylsulfanyl group.
Uniqueness
5-bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and methylsulfanyl groups on the benzene ring.
Properties
CAS No. |
2091914-25-7 |
---|---|
Molecular Formula |
C8H8BrFOS |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.